2-Azacyclooctanone

Catalog No.
S566479
CAS No.
673-66-5
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azacyclooctanone

CAS Number

673-66-5

Product Name

2-Azacyclooctanone

IUPAC Name

azocan-2-one

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c9-7-5-3-1-2-4-6-8-7/h1-6H2,(H,8,9)

InChI Key

CJYXCQLOZNIMFP-UHFFFAOYSA-N

SMILES

C1CCCNC(=O)CC1

Synonyms

2-azacyclooctanone, cyclo-Aha, cyclo-omega-heptanoic acid, oenantholactam

Canonical SMILES

C1CCCNC(=O)CC1

The exact mass of the compound 2-Azacyclooctanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77088. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Azacyclooctanone, commonly known as heptanelactam, is an 8-membered cyclic amide primarily procured as the direct monomeric precursor for Polyamide 7 (Nylon-7). Unlike standard 7-membered lactams, this compound offers a unique intermediate carbon-to-amide ratio that bridges the performance gap between common engineering plastics. Commercially, it presents as a solid with a uniquely low melting point of 35–38 °C, allowing it to transition to a processable liquid just above room temperature . Its moderate ring strain and specific hydrogen-bonding profile make it a highly valuable building block for specialized ring-opening polymerizations, high-performance fibers, and precision molded components where standard polyamides fail to meet dimensional or thermal requirements [1].

Procurement decisions often default to caprolactam (Nylon-6 precursor) due to cost, or laurolactam (Nylon-12 precursor) for moisture resistance. However, substituting 2-Azacyclooctanone with caprolactam results in a polymer that absorbs nearly double the moisture, leading to unacceptable dimensional swelling (0.5%–3%) and loss of wet modulus in precision parts [1]. Conversely, while laurolactam provides excellent moisture resistance, the resulting Nylon-12 suffers from a significantly lower melting point (~178 °C) and reduced mechanical rigidity compared to Nylon-7 [2]. 2-Azacyclooctanone is strictly required when an application demands the precise combination of the high thermal resistance characteristic of shorter-chain nylons and the dimensional stability of long-chain nylons [1].

Moisture Absorption Reduction in Polyamide Synthesis

When polymerized, 2-Azacyclooctanone yields Nylon-7, which exhibits a moisture absorption rate of approximately 2.6% at 20°C and 65% relative humidity. In contrast, caprolactam-derived Nylon-6 absorbs roughly 4.7% moisture under identical conditions[1]. This ~45% reduction in hygroscopicity is critical because standard PA6 can experience dimensional expansion of up to 3% upon water absorption, which compromises the tolerance of precision injection-molded parts[2].

Evidence DimensionPolymer Moisture Absorption
Target Compound Data2.6% (Nylon-7 derived from 2-Azacyclooctanone)
Comparator Or Baseline4.7% (Nylon-6 derived from Caprolactam)
Quantified Difference~45% reduction in moisture uptake
Conditions20°C, 65% Relative Humidity

Lower moisture absorption ensures tighter tolerances and higher wet modulus for precision injection-molded components and specialty fibers.

Enhanced Thermal Resistance of Derived Polyamides

The polymerization of 2-Azacyclooctanone produces a thermoplastic with a characteristic melting point of 220–225 °C [1]. This provides a distinct thermal advantage over standard Nylon-6 (derived from caprolactam), which melts at 208–215 °C [1]. The higher melting threshold of the 8-membered lactam derivative extends the operational temperature window for downstream applications, maintaining structural integrity in higher-heat environments than generic PA6[2].

Evidence DimensionPolymer Melting Point (Tm)
Target Compound Data220–225 °C (Nylon-7)
Comparator Or Baseline208–215 °C (Nylon-6)
Quantified Difference+10 to +17 °C increase in melting point
ConditionsStandard atmospheric pressure, bulk polymer

The elevated melting point allows the resulting materials to withstand higher continuous operating temperatures in automotive or industrial environments.

Low-Temperature Melt Processability of the Monomer

As a monomer, 2-Azacyclooctanone features a uniquely low melting point of 35–38 °C, allowing it to transition to a clear liquid just above room temperature . In contrast, caprolactam melts at ~69 °C and laurolactam at ~150 °C [1]. This low melting threshold significantly reduces the thermal energy required for monomer liquefaction, facilitating easier continuous pumping, blending, and injection in reactive extrusion or casting processes without risking premature thermal degradation .

Evidence DimensionMonomer Melting Point
Target Compound Data35–38 °C
Comparator Or Baseline~69 °C (Caprolactam) / ~150 °C (Laurolactam)
Quantified Difference>30 °C reduction in melting temperature vs. caprolactam
ConditionsStandard atmospheric pressure

Low-temperature liquefaction simplifies bulk handling, reduces heating costs, and enables liquid-feed processing at near-ambient temperatures.

Favorable Ring Strain for Ring-Opening Polymerization (ROP)

The 8-membered ring of 2-Azacyclooctanone possesses moderate ring strain, which thermodynamically drives ring-opening polymerization (ROP) more favorably than highly stable 6- or 7-membered unstrained rings. Computational and thermodynamic studies on 8-membered cyclic systems indicate lower energetic demands for ring opening compared to smaller cycles, enabling efficient conversion with specialized catalysts [1]. This allows for milder polymerization conditions and higher conversion rates in the synthesis of specialty polyamides [1].

Evidence DimensionRing-Opening Energetic Demand
Target Compound DataModerate ring strain (8-membered lactam)
Comparator Or BaselineLow ring strain (6- or 7-membered lactams)
Quantified DifferenceLower activation energy / favorable exothermic ring opening
ConditionsCatalytic ring-opening polymerization

The favorable thermodynamics allow for milder polymerization conditions and higher conversion rates in the synthesis of specialty polyamides and copolymers.

Precision Injection Molding for High-Humidity Environments

Utilizing the low moisture absorption (2.6%) of PA-7 derived from 2-Azacyclooctanone to manufacture gears, fasteners, and housings that maintain strict dimensional tolerances regardless of ambient humidity [1].

High-Performance Specialty Fibers

Spinning Nylon-7 fibers for textiles that require superior wash-and-wear properties, high wet modulus, and better shape retention than standard Nylon-6, owing to the higher melting point and lower hygroscopicity [2].

Low-Energy Reactive Extrusion and Casting

Leveraging the 35–38 °C monomer melting point of 2-Azacyclooctanone for low-energy continuous liquid feeding in reactive extrusion setups, avoiding the high thermal overhead required for laurolactam .

XLogP3

0.2

LogP

0.24 (LogP)

Melting Point

36.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

673-66-5

Wikipedia

1-Aza-2-cyclooctanone

Dates

Last modified: 08-15-2023

Enhancement of ninhydrin- or DFO-treated latent fingerprints on thermal paper

Lothar Schwarz, Inga Klenke
PMID: 17456091   DOI: 10.1111/j.1556-4029.2007.00416.x

Abstract

A new method for enhancement of ninhydrin or 1,8-diazafluoren-9-one (DFO)-treated latent fingerprints on thermal paper will be described. Most thermosensitive surfaces of thermal paper become dark when treated with DFO or ninhydrin petroleum ether (NPB) solution. This effect minimizes contrast between the developed fingerprints and the background. The new method described reduces this dark staining without removing the thermosensitive layer and parts of the developed fingerprints, as occurs with acetone washing. Through the new method, the developed fingerprints appear in sharp lines and high contrast. Extensive tests were performed, leading to an optimized working solution, which charges the paper with a minimum of chemicals, is cheap, and enables a large quantity of papers to be treated in a short time. The working solution contains commercially available, nonvolatile, nitrogenous organic compounds and can be used like the application of NPB solution by dipping.


Conformational energy studies of the growth hormone inhibitor, cyclo (Aha-Cys-Phe-D-Trp-Lys-Thr-Cys)

F A Momany
PMID: 6106477   DOI: 10.1016/0006-291x(80)90704-4

Abstract




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